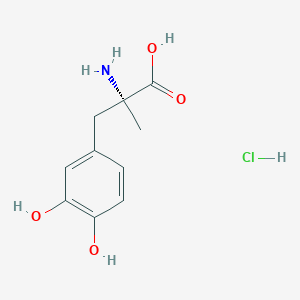![molecular formula C10H16Cl2N2O2 B8083653 [4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride](/img/structure/B8083653.png)
[4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes azaniumyl and methoxy groups, making it a subject of interest in both synthetic chemistry and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride typically involves multiple steps, starting with the preparation of the core phenyl structure. The azaniumyl groups are introduced through a series of amination reactions, while the methoxy group is added via methylation. The final step involves the formation of the dichloride salt, which is achieved by reacting the intermediate compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
[4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azaniumyl groups to amine groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction results in amine derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, research is focused on the compound’s potential therapeutic effects. Preliminary studies suggest it may have applications in treating certain diseases due to its ability to modulate biological pathways.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of [4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s azaniumyl groups facilitate binding to negatively charged sites on proteins, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- [4-[(2R)-2-amino-3-methoxy-3-oxopropyl]phenyl]amine
- [4-[(2R)-2-azaniumyl-3-hydroxy-3-oxopropyl]phenyl]azanium
Uniqueness
Compared to similar compounds, [4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride is unique due to its dichloride salt form, which enhances its solubility and stability. Additionally, the presence of both azaniumyl and methoxy groups provides a distinct reactivity profile, making it suitable for a wider range of applications in research and industry.
特性
IUPAC Name |
[4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;;/h2-5,9H,6,11-12H2,1H3;2*1H/t9-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMKAKAMQCZLDK-KLQYNRQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[NH3+])[NH3+].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)[NH3+])[NH3+].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B8083574.png)
![N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B8083576.png)
![N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B8083579.png)
![N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B8083585.png)
![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide](/img/structure/B8083593.png)
![3,3-dimethyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B8083604.png)
![2-methoxy-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B8083608.png)
![2-methoxy-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B8083610.png)
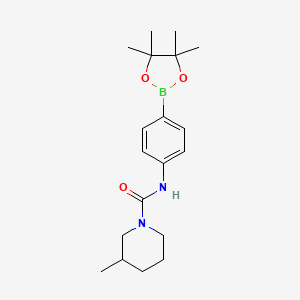
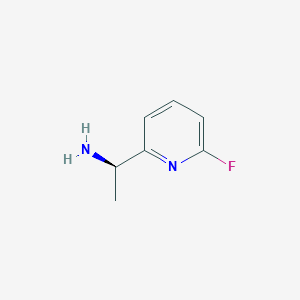
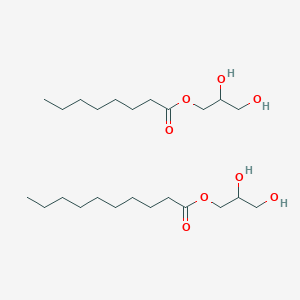
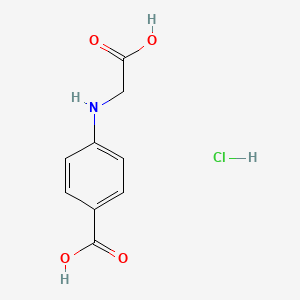
![Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083669.png)
